Acyl-Enzyme Trapping via Kinetic Partitioning
At pH 7.85, the acylation rate constant (k₂) of α-chymotrypsin by 3-(2-furyl)acryloylimidazole exceeds the deacylation rate constant (k₃) by a factor of approximately 1,000, a kinetic partitioning that is explicitly exploited to trap and characterize the furylacryloyl–enzyme intermediate [1]. This 1,000-fold ratio is quantitatively defined by separate calorimetric determination of the acylation enthalpy (–10.1 ± 0.2 kcal/mol) and deacylation enthalpy (–1.2 ± 0.55 kcal/mol), each corrected for buffer and product ionization heats, and validated against the non-enzymatic hydrolysis enthalpy (–11.3 ± 0.5 kcal/mol) [1]. The extreme k₂/k₃ ratio at neutral pH is a distinguishing feature of FAI relative to trans-cinnamoylimidazole and indoleacryloylimidazole, whose pH–rate profiles exhibit different relative contributions of the mono-protonated (ESH) and non-protonated (ES) acylation pathways [2].
| Evidence Dimension | Ratio of acylation rate constant (k₂) to deacylation rate constant (k₃) at pH 7.85, α-chymotrypsin, 25 °C |
|---|---|
| Target Compound Data | k₂ ≈ 1,000 × k₃ at pH 7.85; ΔH_acylation = –10.1 ± 0.2 kcal/mol; ΔH_deacylation = –1.2 ± 0.55 kcal/mol |
| Comparator Or Baseline | trans-Cinnamoylimidazole and indoleacryloylimidazole: pH–rate profiles in Ikeda & Kunugi (1980) demonstrate distinct partitioning between ESH and ES acylation pathways; quantitative k₂/k₃ ratios at pH 7.85 not reported in the same study but qualitatively differ from FAI based on divergent pH-dependences of acylation. |
| Quantified Difference | FAI: k₂/k₃ ≈ 1,000 at pH 7.85; the large ratio permits physical isolation of the acyl-enzyme for resonance Raman and FTIR characterization. |
| Conditions | α-Chymotrypsin, 0.1 M Tris buffer, pH 7.85, 25 °C; calorimetric determination by isothermal titration calorimetry (Slightom & Bolen, 1980). |
Why This Matters
For researchers requiring a stable acyl-enzyme intermediate for spectroscopic or crystallographic characterization, FAI's uniquely large k₂/k₃ ratio at physiological pH makes it the substrate of choice; analogs with smaller ratios yield transient intermediates that are difficult to trap quantitatively.
- [1] Slightom, J.L.; Bolen, D.W. Enthalpy Changes Accompanying Hydrolysis of 3-(2-Furyl)acryloylimidazole by α-Chymotrypsin. J. Am. Chem. Soc. 1980, 102 (20), 6318–6324. DOI: 10.1021/ja00540a025. View Source
- [2] Ikeda, K.; Kunugi, S. Kinetic Study on the Acylation Step of α-Chymotrypsin-Catalyzed Hydrolysis of Acylimidazole: A Model Reaction of Specific Peptide Substrate Activated by Binding to the Enzyme. J. Biochem. 1980, 88 (4), 977–986. DOI: 10.1093/oxfordjournals.jbchem.a133086. View Source
